4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Physicochemical Properties Lipophilicity Regioisomer Comparison

4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2), also known as ethyl 4-(3-methylbut-3-enyl)benzoate, is an aromatic ester featuring a para-substituted phenyl ring with an ethoxycarbonyl group and a 3-methylbut-3-enyl side chain terminating in a terminal alkene. Its molecular formula is C14H18O2 with a molecular weight of 218.29 g/mol.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 731772-92-2
Cat. No. B1323602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Carboethoxyphenyl)-2-methyl-1-butene
CAS731772-92-2
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CCC(=C)C
InChIInChI=1S/C14H18O2/c1-4-16-14(15)13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3
InChIKeyCJDYUKZSJVNUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2) Procurement Guide: Properties, Specifications, and Comparator Data


4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2), also known as ethyl 4-(3-methylbut-3-enyl)benzoate, is an aromatic ester featuring a para-substituted phenyl ring with an ethoxycarbonyl group and a 3-methylbut-3-enyl side chain terminating in a terminal alkene. Its molecular formula is C14H18O2 with a molecular weight of 218.29 g/mol [1]. It is primarily used as a pharmaceutical and material science intermediate, with vendor-reported purity specifications ranging from 95% to 98% . The compound belongs to a class of aryl butene derivatives that have demonstrated antiproliferative activity against chronic myeloid leukemia (CML) K562 cells, with several analogs showing strong effects at 1 µM concentrations without inducing tyrosinase inhibition [2].

Why Substituting 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2) with Regioisomers or Analogs Compromises Synthetic and Biological Outcomes


Generic substitution within the aryl butene ester class is not feasible due to quantifiable differences in physicochemical properties and biological activity driven by substitution pattern. The para-substituted target compound (LogP = 3.372, PSA = 26.3 Ų) exhibits distinct lipophilicity and topological polar surface area compared to its ortho- (LogP = 4.1, PSA = 26.3 Ų) and meta- (LogP = 3.372, PSA = 26.3 Ų) regioisomers [1][2][3]. These differences directly impact membrane permeability, solubility, and target binding in biological systems. Furthermore, in aryl butene analogs evaluated against K562 leukemia cells, antiproliferative activity varied dramatically based on substituent position and nature, with some compounds showing strong activity at 1 µM while others were inactive [4]. Therefore, substituting the target compound with a close analog without re-optimizing the entire synthetic pathway or biological assay is not scientifically justified.

Quantitative Differentiation Evidence for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2) vs. Closest Analogs


Regioisomeric Substitution Pattern Dictates Lipophilicity: para-Substituted Target vs. ortho- and meta-Analogs

The target para-substituted compound (CAS 731772-92-2) has a predicted LogP of 3.372. In contrast, the ortho-substituted regioisomer (CAS 731772-83-1) exhibits a significantly higher LogP of 4.1, while the meta-substituted regioisomer (CAS 127356-56-3) has a LogP of 3.372 [1][2][3]. The 0.728 difference in LogP between the para and ortho isomers corresponds to a theoretical ~5.3-fold difference in octanol-water partition coefficient, which can substantially alter membrane permeability and bioavailability in biological systems.

Physicochemical Properties Lipophilicity Regioisomer Comparison Drug Design

Boiling Point Differences Reflect Altered Intermolecular Interactions Between Regioisomers

The target para-substituted compound has a predicted boiling point of 304.7 °C at 760 mmHg. In comparison, the ortho-substituted regioisomer exhibits a slightly higher boiling point of 305.5 °C at 760 mmHg [1][2]. This 0.8 °C difference, while small, indicates altered intermolecular forces due to the different substitution pattern. The meta-substituted regioisomer has a boiling point of 304.7 °C at 760 mmHg, identical to the para target [3].

Thermophysical Properties Boiling Point Regioisomer Comparison Purification

Topological Polar Surface Area (TPSA) is Conserved Across Regioisomers, Limiting Differentiation in Passive Permeability Predictions

The target para-substituted compound has a Topological Polar Surface Area (TPSA) of 26.3 Ų. Both the ortho- and meta-substituted regioisomers also have a TPSA of 26.3 Ų [1][2][3]. This indicates that the substitution pattern does not alter the overall polar surface area, and therefore, passive membrane permeability predictions based solely on TPSA would not differentiate between these regioisomers.

TPSA Membrane Permeability Regioisomer Comparison ADME

Aryl Butene Class Demonstrates Potent Antiproliferative Activity Against K562 Leukemia Cells at 1 µM, Establishing a Baseline for Structural Optimization

Aryl butene analogs, including hydroxytamoxifen and several derivatives, have shown strong antiproliferative activity against K562 chronic myeloid leukemia (CML) cells at a concentration of 1 µM, without inducing tyrosinase inhibition [1]. This class-level activity provides a baseline for evaluating the target compound and its close analogs in similar assays. However, direct head-to-head quantitative data for the specific target compound (CAS 731772-92-2) in this assay are not currently available in the open literature.

Antiproliferative Activity K562 Leukemia Cells Aryl Butene Class Cancer Research

Commercial Purity Specifications Range from 95% to 98%, with Implications for Research-Grade Procurement

The target compound is commercially available with reported purity specifications of 95% (AKSci) and 98% (Leyan) . This 3% difference in purity can significantly impact the outcome of sensitive catalytic reactions or biological assays where trace impurities may act as inhibitors or promoters. The ortho-substituted analog (CAS 731772-83-1) is available at 96% purity, while the meta-substituted analog (CAS 127356-56-3) is available at 97% purity [1][2].

Purity Commercial Availability Vendor Comparison Quality Control

Rotatable Bond Count and Molecular Flexibility are Identical Across Regioisomers, Limiting Conformational Differentiation

The target para-substituted compound has a rotatable bond count of 6. Both the ortho- and meta-substituted regioisomers also have a rotatable bond count of 6 [1][2][3]. This indicates that the substitution pattern does not alter the number of freely rotating bonds, and therefore, the compounds have similar conformational flexibility in solution.

Molecular Flexibility Rotatable Bonds Regioisomer Comparison Conformational Analysis

Optimal Research and Industrial Applications for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (CAS 731772-92-2) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Chronic Myeloid Leukemia (CML) Therapeutics

The aryl butene class, to which this compound belongs, has demonstrated potent antiproliferative activity against K562 CML cells at 1 µM without inducing tyrosinase inhibition, a side effect associated with existing therapies like imatinib [1]. The para-substituted target compound, with its distinct LogP of 3.372, may offer a favorable lipophilicity profile for optimizing bioavailability and target engagement in CML drug discovery programs.

Organic Synthesis: Scaffold for Regioselective Derivatization and Functionalization

The terminal alkene in the 3-methylbut-3-enyl side chain provides a reactive handle for further functionalization via hydroboration, epoxidation, or cross-metathesis. The para-substitution pattern ensures that the aromatic ring remains unhindered for subsequent electrophilic aromatic substitution or metal-catalyzed coupling reactions, making it a versatile intermediate for constructing more complex molecular architectures .

Material Science: Monomer for Functional Polymers and Copolymers

The compound's terminal alkene and ester functionality make it a candidate for polymerization or copolymerization to create functional polyolefins with tunable properties. The para-substitution pattern provides a rigid aromatic core that can enhance thermal stability and mechanical properties of the resulting polymers [2].

Physicochemical Property Studies: Benchmarking Regioisomeric Effects on Lipophilicity and Boiling Point

The quantifiable differences in LogP (ΔLogP = 0.728) and boiling point (ΔT_b = 0.8 °C) between the para and ortho regioisomers provide a clear basis for studies investigating the impact of substitution pattern on physicochemical properties and intermolecular interactions [3][4]. This compound can serve as a benchmark in computational and experimental property prediction models.

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